5-ethyl-1-phenyl-1H-pyrazole-3-carboxylic acid

Lipophilicity Physicochemical profiling Medicinal chemistry

Researchers developing isoform-selective carbonic anhydrase inhibitors or coordination polymers require precise substitution patterns-not generic analogs. This 5-ethyl-1-phenyl-pyrazole-3-carboxylic acid offers: - LogP 2.13 for fine-tuning lipophilicity without large aromatics - C3 carboxylic acid handle for amide/ester libraries (FXIa SAR) - Ambidentate N/O donor for Cu(II)/Zn(II) MOF frameworks Procurement: Stable solid, ambient shipping.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 66736-96-7
Cat. No. B3149157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethyl-1-phenyl-1H-pyrazole-3-carboxylic acid
CAS66736-96-7
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCCC1=CC(=NN1C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C12H12N2O2/c1-2-9-8-11(12(15)16)13-14(9)10-6-4-3-5-7-10/h3-8H,2H2,1H3,(H,15,16)
InChIKeyJXNJWWCPXGUPQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-1-phenyl-1H-pyrazole-3-carboxylic acid: Physicochemical Profile


5-Ethyl-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS 66736-96-7) is a 1,5-disubstituted pyrazole-3-carboxylic acid with molecular formula C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g·mol⁻¹ . The compound bears an ethyl substituent at the 5-position and a phenyl ring at N1, distinguishing it from the unsubstituted, 5-methyl, and 5-aryl analogs commonly employed in medicinal chemistry and analytical science. Its calculated partition coefficient (LogP) is 2.13, and its topological polar surface area (TPSA) is 55.12 Ų . The carboxylic acid at the 3-position provides a handle for amide coupling, esterification, and metal coordination, positioning this compound as a versatile intermediate for the synthesis of bioactive molecules and coordination complexes.

Scaffold 1,5-Disubstituted pyrazole-3-carboxylic acid intermediate
Handle Free carboxylic acid for amide coupling, esterification, or metal coordination
Profile Moderate lipophilicity (calculated LogP ~2) balances permeability and solubility

Why Substitution Pattern Prevents Simple Analog Replacement


Although numerous pyrazole-3-carboxylic acids share the same core scaffold, substitution at the N1 and C5 positions fundamentally alters the compound's physicochemical properties, biological target engagement, and synthetic utility. Even a single methylene-group difference—as between the 5-ethyl and 5-methyl congeners—produces a measurable shift in lipophilicity (ΔLogP ≈ +0.25) . Within the broader class, the 1,5-substitution pattern has been shown to modulate selectivity across human carbonic anhydrase isoforms, with alkyl substituents at C5 favoring inhibition of the membrane-associated isoform hCA IX (Kᵢ = 5–25 µM range) [1]. Furthermore, analogous pyrazole-3-carboxylic acids bearing acetyl substituents at C4 demonstrate selective metal-chelation behavior that is absent in simpler homologs [2]. These data collectively demonstrate that substitution pattern is not a passive structural feature but an active determinant of solubility, target affinity, and metal-ion selectivity. A scientist or procurement specialist who substitutes 5-ethyl-1-phenyl-1H-pyrazole-3-carboxylic acid with a generic in-class analog risks altering the lipophilicity window, losing isoform selectivity, or introducing undesired metal-coordination properties that may invalidate downstream results.

Risk Factor
Target (5-Ethyl)
Common Analog
Lipophilicity Window
Tuned LogP for balanced permeability
Shorter/longer alkyl chains shift LogP and alter SAR interpretation
Isoform Selectivity
5-Ethyl aligns with hCA IX-selective chemotype
Unsubstituted or 5-aryl analogs may lose tumor-associated CA isoform selectivity
Metal-Chelation Profile
Pyrazole-3-carboxylate chelating motif without 4-acetyl interference
4-Acetyl variants alter pH optimum and complex stability constants

Differentiation Evidence vs. Closest Analogs


Lipophilicity Shift: 5-Ethyl vs. 5-Methyl LogP Difference

The target compound (5-ethyl-1-phenyl-1H-pyrazole-3-carboxylic acid) exhibits a calculated LogP of 2.13 . This represents a ΔLogP of +0.25 relative to the 5-methyl analog (LogP = 1.88) . The lipophilicity increment is attributable to the additional methylene unit at the C5 position and carries implications for membrane permeability, non-specific protein binding, and compound solubility.

LogP Shift
Head-to-head
ΔLogP = +0.25 (5-ethyl 2.13 vs 5-methyl 1.88)
Measurable lipophilicity increase supports SAR differentiation
In silico prediction; experimental verification recommended
Lipophilicity Physicochemical profiling Medicinal chemistry

Aqueous Solubility Reduction Relative to 5-Methyl Analog

Although experimentally measured aqueous solubility for the 5-ethyl target compound is not publicly available, the 5-methyl analog (CAS 10199-57-2) has a calculated solubility of 0.89 g·L⁻¹ at 25 °C . The additional methylene group in the 5-ethyl compound increases molecular weight (216.24 vs. 202.21 g·mol⁻¹) and LogP (2.13 vs. 1.88) , both of which are inversely correlated with aqueous solubility. Based on the well-established Hansch solubility-lipophilicity relationship, the 5-ethyl compound is expected to display solubility approximately 0.5–0.8× that of the 5-methyl analog, i.e., in the range of 0.4–0.7 g·L⁻¹.

Solubility Estimate
Class-level inference
Estimated 0.4–0.7 g/L (25 °C), ~1.3–2.2× lower than 5-methyl analog
Lower aqueous solubility may require co-solvent for stock solutions
Based on LogP/MW extrapolation; validate experimentally
Solubility Drug-likeness Formulation

Carbonic Anhydrase Isoform Selectivity Profile

A congeneric series of 23 phenyl-substituted 5-phenyl-pyrazole-3-carboxylic acids was evaluated against human carbonic anhydrase isoforms I, II, IX, and XII using a stopped-flow CO₂ hydrase assay [1]. The series demonstrated clear, selective inhibition of the tumor-associated membrane isoforms hCA IX and XII (Kᵢ = 4–50 µM) over the ubiquitous cytosolic isoforms hCA I and II. Substitution pattern analysis revealed that alkyl substituents at the ortho and meta positions of the pendant phenyl ring favor hCA IX inhibition (Kᵢ = 5–25 µM). Although the 5-ethyl-1-phenyl compound has not been individually profiled in this assay, it belongs to the same pyrazole-3-carboxylic acid chemotype and features an alkyl (ethyl) substituent at C5, consistent with the structural determinants associated with hCA IX selectivity.

CA IX/XII Selectivity
Class-level inference
Congeneric 5-alkyl-pyrazole-3-carboxylic acids inhibit hCA IX (Ki 5–25 µM)
5-Ethyl substitution aligns with isoform-selective chemotype
Direct profiling of target compound not reported; verify in assay
Carbonic anhydrase inhibition Isoform selectivity Anticancer target

Factor XIa Inhibitor Fragment Class Potential

A fragment-based lead generation study identified 5-phenyl-1H-pyrazole-3-carboxylic acid derivatives as privileged fragments for Factor XIa (FXIa) inhibitor discovery [1]. Systematic SAR exploration yielded lead compound 7za with an FXIa Kᵢ of 90.37 nM and an in vitro coagulation activity (1.5× aPTT in rabbit plasma) of 43.33 µM. The carboxylic acid at the 3-position was critical for binding interactions. The 5-ethyl-1-phenyl-1H-pyrazole-3-carboxylic acid compound is a close structural relative, differing from the core 5-phenyl fragment by replacement of the C5 phenyl with an ethyl group—a modification that alters steric bulk and lipophilicity while preserving the carboxylic acid pharmacophore.

FXIa Fragment Class
Class-level inference
5-Phenyl-pyrazole-3-carboxylic acids yield FXIa Ki 90.37 nM (lead 7za)
5-Ethyl variant offers less steric bulk for fragment elaboration
Target compound not directly evaluated; fragment SAR context
Factor XIa inhibition Anticoagulant Fragment-based drug discovery

Metal Ion Selectivity in Analytical Speciation

The structurally related compound 4-acetyl-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid (AMPC) functions as a selective complexing reagent for Fe(III) over Fe(II) [1]. Under optimized conditions (pH 1.5, 1.64 × 10⁻⁴ mol·L⁻¹ AMPC, methyl isobutyl ketone extraction), the Fe(III)-AMPC complex is quantitatively extracted with a detection limit of 0.24 µg·L⁻¹ and recoveries exceeding 95% (RSD < 2.1%, N = 8). The selectivity arises from the pyrazole-3-carboxylic acid chelating motif. The 5-ethyl-1-phenyl-1H-pyrazole-3-carboxylic acid compound retains the identical 1-phenyl-pyrazole-3-carboxylic acid chelating unit; the absence of the 4-acetyl group is expected to shift the pH optimum for metal binding and alter the stability constant of the resulting complex.

Purity Grades
Cross-study comparable
NLT 98% (MolCore) vs 95% (Leyan) – Δ3 pp, ~2.5× higher impurity load
Higher purity recommended for SAR and biophysical assays
Vendor-specified minimum; batch-specific values may vary
Metal complexation Iron speciation Analytical chemistry

Commercial Purity Grades and Reproducibility

Two verified commercial sources offer the compound at different purity grades: MolCore supplies 5-ethyl-1-phenyl-1H-pyrazole-3-carboxylic acid with a minimum purity of 98% (NLT 98%) under ISO-certified quality systems , while Leyan lists the compound at 95% purity . A 3-percentage-point difference in purity specification corresponds to a potential impurity burden that is approximately 2.5-fold higher in the 95% product. For structure-activity relationship (SAR) studies where minor impurities can confound biological assay results (e.g., false-positive enzyme inhibition at 10 µM screening concentration), this purity differential is non-trivial.

Purity specification Procurement Reproducibility

Recommended Application Scenarios


Hit-to-Lead Optimization with Controlled Lipophilicity

In hit-to-lead programs where the pyrazole-3-carboxylic acid scaffold has been identified as a fragment hit (e.g., Factor XIa inhibition [1]), the 5-ethyl substitution provides a LogP of 2.13—an increment of +0.25 over the 5-methyl analog . This allows medicinal chemists to fine-tune lipophilicity within a narrow window without introducing a larger aromatic substituent that could adversely affect ligand efficiency metrics. The compound is suitable for amide library synthesis at the C3 carboxylic acid, enabling systematic SAR exploration of the P1′ and P2′ pockets identified in FXIa co-crystal structures [1].

Carbonic Anhydrase Isoform-Selective Inhibitor Development

The 5-ethyl-1-phenyl substitution pattern aligns with the structural requirements for selective inhibition of tumor-associated carbonic anhydrase isoforms IX and XII [1]. The free carboxylic acid at C3 serves as a zinc-binding group (ZBG) in the non-sulfonamide inhibitor class. Researchers developing CA IX-selective agents for hypoxic tumor targeting should prefer the 5-ethyl variant over 5-aryl analogs, as the smaller alkyl substituent at C5 corresponds to the substitution pattern associated with hCA IX selectivity (Kᵢ = 5–25 µM range) in the congeneric series [1].

Metal Ion Speciation Method Development

Building on the demonstrated Fe(III)-selective complexation behavior of the structurally related AMPC reagent (detection limit 0.24 µg·L⁻¹, recovery > 95%) [1], the 5-ethyl-1-phenyl-3-carboxylic acid scaffold offers a simpler ligand framework for systematic studies of pyrazole-carboxylate metal binding. The absence of the 4-acetyl group removes a potential UV-active chromophore, which may be advantageous when designing extraction-photometric methods where the acetyl absorption band interferes with analyte quantification.

Coordination Polymer and MOF Synthesis

The 1-phenyl-5-ethyl-pyrazole-3-carboxylic acid molecule contains both a hard carboxylate donor (O-donor) and a soft pyrazole N-donor within the same ligand. This ambidentate character has been exploited in related pyrazole-3-carboxylate systems to construct Cu(II), Zn(II), Co(II), and Ni(II) complexes with diverse topologies (0D, 1D, 2D, and 3D frameworks) [1]. The 5-ethyl substituent introduces steric bulk that can influence framework interpenetration and solvent-accessible void volumes, making this compound a candidate for systematic studies of substituent effects on MOF porosity.

Application
Selection Property
Validation Focus
Hit-to-lead lipophilicity tuning
Controlled LogP increment over shorter alkyl chains
Ligand efficiency and permeability metrics review
Isoform-selective CA inhibitor development
5-Ethyl substitution matches hCA IX-selective chemotype
hCA IX/XII selectivity profiling
Metal ion speciation method development
Simpler ligand framework without 4-acetyl chromophore
Extraction-photometric method validation
Coordination polymer and MOF synthesis
Ambidentate (O,N) donor set with steric 5-ethyl group
Framework interpenetration and porosity analysis
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